4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features both aromatic and aliphatic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible synthetic route could include:
Nitration: of 2,5-dimethoxyaniline to introduce nitro groups.
Reduction: of the nitro groups to amines.
Alkylation: of the amines with 2-methoxyethylamine.
Condensation: with a suitable carboxylic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: As a building block for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,5-Dimethoxyphenyl)amino)-2-((2-ethoxyethyl)amino)-4-oxobutanoic acid
- 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxopentanoic acid
Uniqueness
4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-21-7-6-16-12(15(19)20)9-14(18)17-11-8-10(22-2)4-5-13(11)23-3/h4-5,8,12,16H,6-7,9H2,1-3H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYMTQWMZLTVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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